1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and hexyl groups, and a chloride anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with 1-chlorohexane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride anion can be replaced by other nucleophiles such as bromide, iodide, or acetate.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium bromide or potassium iodide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Complexation: Metal salts such as palladium acetate or copper chloride are used to form complexes with the imidazolium salt.
Major Products Formed
Substitution Reactions: Products include 1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium bromide, iodide, or acetate.
Oxidation and Reduction: Products vary depending on the specific redox reaction but may include different oxidation states of the imidazole ring.
Scientific Research Applications
1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for new therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The imidazolium cation can interact with negatively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Uniqueness
1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific alkyl substitutions, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and ability to form complexes, making it suitable for specific applications that other imidazolium salts may not be able to fulfill.
Properties
CAS No. |
324739-82-4 |
---|---|
Molecular Formula |
C11H23ClN2 |
Molecular Weight |
218.77 g/mol |
IUPAC Name |
1-ethyl-3-hexyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-3-5-6-7-8-13-10-9-12(4-2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |
InChI Key |
FMOQGOZIBSKIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C[NH+](C=C1)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.